molecular formula C21H19N3O3S2 B3016710 Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537047-01-1

Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3016710
CAS No.: 537047-01-1
M. Wt: 425.52
InChI Key: CDTJVVHHQNYUOW-UHFFFAOYSA-N
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Description

Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel Compound Synthesis

    Research has focused on synthesizing novel compounds using variations of the pyrimidine structure. For example, Wanare (2022) describes the synthesis of benzisoxazole derivatives from pyrimidine compounds, emphasizing the formation of the dihydropyrimidine skeleton and installation of the pyrimidine ring with an amino group. This process is significant for developing compounds with potential biological activities (Wanare, 2022).

  • Antimicrobial and Anticancer Properties

    Several studies highlight the antimicrobial and anticancer properties of pyrimidine derivatives. For instance, a study by Vlasov, Chernykh, and Osolodchenko (2015) developed a method for synthesizing ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives, noting their moderate antimicrobial properties and significant inhibitory activity against Candida albicans fungi (Vlasov, Chernykh, & Osolodchenko, 2015). Additionally, Hafez and El-Gazzar (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).

  • Dual Inhibitory Activities

    The research by Gangjee et al. (2008) on N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues shows potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating a promising avenue for antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

  • Antihypertensive Applications

    Alam et al. (2010) explored the antihypertensive activity of 5-pyrimidine carboxamides, providing insights into the potential use of pyrimidine derivatives in managing high blood pressure. Their findings showed several compounds with significant activity comparable to the standard drug nifedipine (Alam, Khan, Siddiqui, Ahsan, Verma, & Gilani, 2010).

Future Directions

The future directions for this compound could involve further optimization towards the development of new anticancer agents . This could include more in-depth studies on its anticancer effects, as well as potential applications in other areas of medicinal chemistry.

Properties

IUPAC Name

methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-12-15(20(26)27-2)16(14-9-6-10-28-14)17-18(22-12)23-21(24-19(17)25)29-11-13-7-4-3-5-8-13/h3-10,16H,11H2,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTJVVHHQNYUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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